molecular formula C22H16O3 B3823441 phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

Cat. No. B3823441
M. Wt: 328.4 g/mol
InChI Key: DFHGQWDTWMIVQP-UHFFFAOYSA-N
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Description

The compound “phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone” is a complex organic molecule that contains a benzodioxepin ring, which is a seven-membered ring with two oxygen atoms, and two phenyl groups attached to it. The presence of the ketone functional group (C=O) is indicated by the “methanone” suffix .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a benzodioxepin core with phenyl groups attached at the 3rd and 2nd positions, and a methanone group at the 2nd position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

Without specific studies or data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also involve exploring its potential uses, for example in the development of new materials or drugs .

properties

IUPAC Name

phenyl-(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c23-21(17-11-5-2-6-12-17)22-18(16-9-3-1-4-10-16)15-24-19-13-7-8-14-20(19)25-22/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGQWDTWMIVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=CC=CC=C3OC2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 2
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 3
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 4
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone
Reactant of Route 6
phenyl(3-phenyl-2H-1,5-benzodioxepin-2-yl)methanone

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